molecular formula C10H9F2N B13707287 3-Ethyl-5,6-difluoro-1H-indole

3-Ethyl-5,6-difluoro-1H-indole

Katalognummer: B13707287
Molekulargewicht: 181.18 g/mol
InChI-Schlüssel: DFDZRJJVQPGXBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5,6-difluoro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6-difluoro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole precursor.

    Fluorination: Introduction of fluorine atoms at the 5 and 6 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Ethylation: The ethyl group is introduced at the 3 position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Ethyl-5,6-difluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3-Ethyl-1H-indole: Lacks fluorine atoms, resulting in different chemical and biological properties.

    5,6-Difluoro-1H-indole: Lacks the ethyl group, affecting its reactivity and applications.

    3-Methyl-5,6-difluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in properties.

Uniqueness: 3-Ethyl-5,6-difluoro-1H-indole is unique due to the combined presence of ethyl and fluorine groups, which confer specific chemical stability and biological activity not found in other similar compounds.

Eigenschaften

Molekularformel

C10H9F2N

Molekulargewicht

181.18 g/mol

IUPAC-Name

3-ethyl-5,6-difluoro-1H-indole

InChI

InChI=1S/C10H9F2N/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3

InChI-Schlüssel

DFDZRJJVQPGXBQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CNC2=CC(=C(C=C21)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.